Hydroxylamine, O-(1-methylethyl)-

Description

Contextualization within the O-Alkylated Hydroxylamine (B1172632) Family and Derivatives

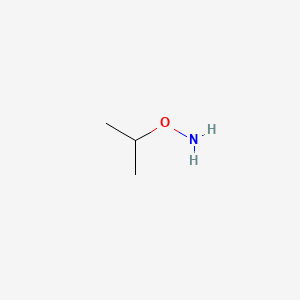

Hydroxylamine (NH₂OH) is an inorganic compound that can be derivatized by substitution on the nitrogen or oxygen atom. google.com O-Substituted hydroxylamines, also known as alkoxyamines, are characterized by an alkyl or aryl group attached to the oxygen atom, giving the general structure R-O-NH₂. organic-chemistry.org O-Isopropylhydroxylamine, with the chemical formula C₃H₉NO, belongs to this class, featuring an isopropyl group ((CH₃)₂CH-) bonded to the hydroxylamine oxygen. atamanchemicals.com It is an isomer of the more commonly referenced N-isopropylhydroxylamine, and it is crucial to distinguish between these two as their chemical properties and applications differ significantly.

The family of O-alkylated hydroxylamines serves as versatile building blocks in organic chemistry. organic-chemistry.org Further substitution on the nitrogen atom leads to N,O-disubstituted hydroxylamines (R¹-NH-O-R²), which are important intermediates for synthesizing complex nitrogen-containing compounds, including many natural products and their analogues. researchgate.net The reactivity of O-alkylated hydroxylamines, such as O-Isopropylhydroxylamine, is often centered around the nucleophilicity of the nitrogen atom, which can engage in various bond-forming reactions.

Table 1: Chemical Properties of O-Isopropylhydroxylamine and its Hydrochloride Salt

| Property | Value |

|---|---|

| Compound | O-Isopropylhydroxylamine Hydrochloride |

| IUPAC Name | O-isopropylhydroxylamine hydrochloride sigmaaldrich.com |

| CAS Number | 4490-81-7 sigmaaldrich.com |

| Molecular Formula | C₃H₁₀ClNO sigmaaldrich.com |

| Molecular Weight | 111.57 g/mol bldpharm.com |

| Physical Form | Solid sigmaaldrich.com |

| Storage | Inert atmosphere, 2-8°C sigmaaldrich.com |

| Compound | N-Isopropylhydroxylamine |

| IUPAC Name | N-propan-2-ylhydroxylamine atamanchemicals.com |

| CAS Number | 5080-22-8 atamanchemicals.com |

| Molecular Formula | C₃H₉NO atamanchemicals.com |

| Molecular Weight | 75.11 g/mol atamanchemicals.com |

| Physical Form | Colorless to pale yellow liquid cymitquimica.com |

Historical Development of Synthetic Methodologies for O-Substituted Hydroxylamines

The synthesis of hydroxylamines has evolved significantly over the years, with early methods often facing challenges such as overalkylation and the need for harsh reaction conditions. nih.gov Historically, the preparation of O-substituted hydroxylamines involved the alkylation of protected hydroxylamine precursors. One common historical route involves the O-alkylation of N-hydroxyphthalimide, followed by hydrazinolysis to release the desired O-alkylated hydroxylamine. google.com This multi-step process, while effective, highlights the synthetic challenges that were prevalent in early organic synthesis.

More direct and efficient methods have been developed over time. A significant advancement was the development of procedures for the direct O-alkylation of alcohols. One such method involves converting an alcohol to its corresponding methanesulfonate (B1217627) (mesylate), which then reacts with tert-butyl N-hydroxycarbamate. The subsequent removal of the tert-butyl carbamate (B1207046) protecting group with acid yields the desired O-substituted hydroxylamine hydrochloride. organic-chemistry.orgorganic-chemistry.org This approach avoids the need to first convert the alcohol to a halide. organic-chemistry.org

The advent of transition-metal catalysis has further expanded the toolkit for synthesizing O-substituted hydroxylamines. Palladium-catalyzed cross-coupling reactions, for instance, have enabled the O-arylation of hydroxylamine equivalents like ethyl acetohydroximate with a broad range of aryl halides. organic-chemistry.org While focused on arylation, these developments showcase the power of modern catalytic methods in forming N-O bonds, a key structural feature of this compound class. More recent advances have also focused on the catalytic reduction of oxime ethers to produce N,O-disubstituted hydroxylamines, which are closely related derivatives. mdpi.com

Contemporary Significance and Emerging Research Frontiers in Organic Synthesis and Chemical Biology

In contemporary research, O-Isopropylhydroxylamine and its parent family of O-alkylated hydroxylamines are recognized as valuable reagents for constructing nitrogen-containing molecules. rsc.org Their ability to act as nucleophilic aminating agents allows for the introduction of the -ONH₂ moiety or a protected version thereof into various organic scaffolds.

A key area of application is in the formation of oximes and oxime ethers through reaction with aldehydes and ketones. These functionalities are prevalent in medicinal chemistry and are used as versatile intermediates for further transformations. The use of O-substituted hydroxylamines provides a direct route to O-alkyl oximes, which are important in the synthesis of complex amines and heterocyclic compounds. researchgate.net

Emerging frontiers for O-alkylated hydroxylamines lie in their application in more complex synthetic strategies and in chemical biology. For instance, alkoxyamines are central to nitroxide-mediated polymerization (NMP), a controlled radical polymerization technique used to create polymers with well-defined architectures. chimia.chacs.org While much of this work focuses on tertiary alkoxyamines, the fundamental chemistry of the N-O bond is relevant.

In the realm of chemical biology, hydroxylamine derivatives are used for bioconjugation and for modifying peptides. For example, methoxyamine (CH₃ONH₂) is used in the reversal of certain peptide modifications. nih.gov The potential to use O-Isopropylhydroxylamine in similar applications, leveraging its specific steric and electronic properties, represents an area for future exploration. The development of new synthetic methods that generate di- and trisubstituted hydroxylamines is opening doors to novel molecular structures that were previously difficult to access, with potential applications in drug discovery and materials science. mdpi.com The use of O-protected NH-free hydroxylamine derivatives as electrophilic aminating reagents is also an emerging area of interest, allowing for the synthesis of nitrogen-rich compounds with high selectivity. capes.gov.br

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

O-propan-2-ylhydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO/c1-3(2)5-4/h3H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLYVNXRHROOICH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)ON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196097 | |

| Record name | Hydroxylamine, O-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

75.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4427-29-6 | |

| Record name | Hydroxylamine, O-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004427296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxylamine, O-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Preparative Strategies for O Isopropylhydroxylamine

Classical and Established Synthetic Routes

The traditional syntheses of O-Isopropylhydroxylamine rely on fundamental organic reactions, providing reliable and often scalable methods for its preparation.

Alkylation of Hydroxylamine (B1172632) and its Salts

A primary and straightforward approach to O-Isopropylhydroxylamine involves the alkylation of hydroxylamine or its salts with an isopropylating agent. Isopropyl halides, such as isopropyl chloride or isopropyl bromide, are common alkylating agents in this reaction. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct. The choice of base and solvent can influence the reaction's efficiency and selectivity, with the aim of favoring O-alkylation over N-alkylation.

Alternatively, isopropyl oxalates can be employed as the alkylating agent. The reaction with hydroxylamine hydrochloride can be facilitated by the use of a base to liberate the free hydroxylamine for the nucleophilic attack. orgsyn.org One of the byproducts of this reaction using oxalates is an oxime, which can be conveniently removed through aqueous extraction. orgsyn.org

A general method for the synthesis of O-substituted hydroxylamines involves the reaction of an alcohol with an alkyl sulfonyl halide in the presence of an acid-binding agent to form a sulfonate ester. This ester then reacts with an N-hydroxy cyclic imide in the presence of a base, followed by aminolysis or hydrazinolysis to yield the desired hydroxylamine. google.com

| Alkylation Method | Alkylating Agent | Key Considerations |

|---|---|---|

| Direct Alkylation of Hydroxylamine | Isopropyl Halides (e.g., Isopropyl Chloride) | Requires a base to neutralize the acid byproduct; control of O- vs. N-alkylation is crucial. |

| Alkylation using Oxalates | Isopropyl Oxalates | The oxime byproduct can be easily removed by aqueous extraction. orgsyn.org |

| From Alcohols via Sulfonates | Alcohols (via sulfonate esters) | A multi-step process involving the formation of a sulfonate ester and subsequent reaction with a protected hydroxylamine. google.com |

Reaction of Isopropylamine (B41738) with Nitrogen-Transfer Reagents

Another classical approach involves the reaction of isopropylamine with reagents capable of transferring a nitrogen-containing group. One such reagent is chloramine (B81541) (NH₂Cl). The reaction between isopropylamine and chloramine can lead to the formation of N-isopropylhydrazine, which would require further steps to obtain the desired hydroxylamine derivative. More direct nitrogen-transfer reagents are often sought for a more efficient synthesis.

Nitrosyl chloride (NOCl) is another reagent that reacts with primary amines like isopropylamine. prutor.aidoubtnut.comvedantu.comyoutube.com The reaction of ethylamine (B1201723) with nitrosyl chloride has been shown to produce ethyl chloride. vedantu.comyoutube.com The reaction of isopropylamine with nitrous acid, which can be generated in situ, initially forms an unstable aliphatic diazonium salt that decomposes in water to yield isopropyl alcohol and nitrogen gas. shaalaa.com A process for preparing N-isopropylhydroxylamine oxalate (B1200264) utilizes isopropylamine as the raw material, deionized water as the solvent, a titanium silicate (B1173343) molecular sieve as a catalyst, and hydrogen peroxide as the oxidant. google.com

Alkylation of Protected Hydroxylamine Derivatives

To circumvent the issue of N-alkylation, a common strategy is to use a protected hydroxylamine derivative where the nitrogen atom is rendered less nucleophilic. One such approach is the alkylation of N-hydroxyacetimidates. organic-chemistry.org For instance, ethyl acetohydroximate can be O-arylated using a palladium catalyst. organic-chemistry.org Another method involves the alkylation of N-hydroxyphthalimide with a suitable isopropylating agent, followed by the removal of the phthalimide (B116566) protecting group via hydrazinolysis to yield the free O-isopropylhydroxylamine. google.com This method offers better control over the regioselectivity of the alkylation. Similarly, N-Boc-N-methyl hydroxylamine can be used to prepare N-Methyl-O-alkoxyformate hydroxylamine hydrochloride reagents in a two-step, high-yielding process. organic-chemistry.org

Advanced and Stereoselective Synthesis

Modern synthetic chemistry has introduced more sophisticated and selective methods for the preparation of O-isopropylhydroxylamine and its analogs, including strategies for introducing chirality and the use of catalytic systems.

Chirality Introduction and Enantioselective Synthesis of Analogues

While O-isopropylhydroxylamine itself is achiral, the development of enantioselective methods for the synthesis of its chiral analogues is an area of active research. These chiral hydroxylamine derivatives are valuable building blocks in asymmetric synthesis. chemscene.com For instance, enantioselective organophotocatalytic α-functionalization of aldehydes with N-lactam radicals has been explored to produce chiral products with high enantiomeric excess. acs.org Another approach involves the copper-catalyzed enantioselective hydroamination of α,β-unsaturated carbonyl compounds to synthesize β-amino acid derivatives. nih.gov The enantioselective alkylation of 5H-oxazol-4-ones using a phase-transfer catalyst derived from L-tert-leucine has been developed for the asymmetric synthesis of dialkylated α-hydroxy carboxylic acids. nih.gov Furthermore, iridium-catalyzed asymmetric hydrogenation has been successfully employed for the highly enantioselective synthesis of tetrahydroquinoxaline derivatives. rsc.org

| Method | Key Features |

|---|---|

| Organophotocatalytic α-Functionalization | Generates N-lactam radicals for enantioselective addition to aldehydes. acs.org |

| Copper-Catalyzed Hydroamination | Enantioselective synthesis of β-amino acid derivatives from α,β-unsaturated carbonyls. nih.gov |

| Phase-Transfer Catalysis | Enantioselective alkylation of oxazolones to produce chiral α-hydroxy carboxylic acids. nih.gov |

| Iridium-Catalyzed Asymmetric Hydrogenation | Highly enantioselective synthesis of chiral tetrahydroquinoxalines. rsc.org |

Catalytic Approaches in O-Isopropylhydroxylamine Formation

Catalytic methods offer advantages in terms of efficiency, selectivity, and milder reaction conditions. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for C-O bond formation. organic-chemistry.org For instance, the palladium-catalyzed O-arylation of ethyl acetohydroximate serves as a method to access O-arylhydroxylamines. organic-chemistry.org A process for preparing isopropylhydroxylamine involves hydrogenation of 2-nitropropane (B154153) in the presence of a palladium/carbon or palladium/alumina (B75360) catalyst. google.com

The development of new ligands has been crucial for advancing these catalytic systems. For example, the bis-pyrazole phosphine (B1218219) ligand, BippyPhos, has been shown to be effective for the palladium-catalyzed cross-coupling of hydroxylamines with aryl halides. organic-chemistry.org Research into palladium-catalyzed C-H activation and subsequent functionalization also presents a promising avenue for the synthesis of complex molecules derived from hydroxylamines. nih.govrsc.orgnih.gov

Biocatalytic and Green Chemistry Methodologies

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations. Lipases (EC 3.1.1.3), in particular, have emerged as robust biocatalysts for organic synthesis due to their stability in organic solvents, broad substrate specificity, and high chemo-, regio-, and enantioselectivity without the need for expensive cofactors. nih.gov While direct enzymatic synthesis of O-Isopropylhydroxylamine is not extensively documented, the principles of lipase-mediated reactions can be applied to the synthesis of its derivatives, primarily through acylation and esterification reactions.

Lipases catalyze the formation of an acyl-enzyme intermediate, which can then be attacked by a nucleophile. nih.gov In the context of hydroxylamine derivatives, this can be exploited for selective modifications. For instance, if a derivative of O-Isopropylhydroxylamine contained a hydroxyl or carboxyl group, a lipase (B570770) could be used for:

Regioselective Acylation: In a molecule with multiple hydroxyl groups, a lipase can selectively acylate one specific group, a task that is often challenging to achieve with conventional chemical methods. nih.gov For example, Candida antarctica lipase B (CAL-B), often immobilized as Novozym 435, is widely used for its high activity and selectivity in such transformations. nih.govnih.gov

Kinetic Resolution: For racemic mixtures of hydroxylamine derivatives containing a chiral center, lipases can be used to selectively acylate one enantiomer, allowing for the separation of the two. This process of lipase-mediated kinetic resolution can yield products with high enantiomeric excess. mdpi.com

The reaction medium is a critical parameter in lipase-catalyzed synthesis. While lipases are active in aqueous environments for hydrolysis, their synthetic activity is favored in non-aqueous organic solvents or solvent-free systems, which shifts the thermodynamic equilibrium towards synthesis over hydrolysis. nih.govnih.gov

Table 1: Examples of Lipase-Mediated Reactions in Organic Synthesis

| Enzyme | Substrate Type | Reaction Type | Key Advantage |

| Candida antarctica Lipase B (CAL-B) | Secondary Alcohols, Amines | Acylation, Esterification | High regioselectivity and enantioselectivity. nih.gov |

| Burkholderia cepacia Lipase (PSL) | Racemic Esters | Hydrolysis (Resolution) | High enantioselectivity (E > 200). nih.gov |

| Rhizopus delemar Lipase | Racemic Alcohols | Hydrolysis (Resolution) | High enantioselectivity (ee 80-97%). nih.gov |

Although direct lipase-catalyzed synthesis of the parent O-Isopropylhydroxylamine is not a standard route, the functionalization of its derivatives using enzymatic strategies represents a significant green chemistry approach for creating more complex, value-added molecules.

Green chemistry principles emphasize the reduction of waste at the molecular level. Two key concepts in this area are solvent-free synthesis and atom economy. acs.orgwiley.com

Solvent-Free Processes: Organic solvents are often a major contributor to chemical waste, posing environmental and safety hazards. Solvent-free reactions, also known as solid-state reactions or neat reactions, eliminate this source of waste. exlibrisgroup.comrsc.org These reactions are often facilitated by grinding, microwave irradiation, or ultrasound. rsc.org A reported green synthesis of Z-aldoximes from aldehydes and hydroxylamine hydrochloride utilizes a polyaniline base as a catalyst under solvent-free conditions at room temperature. researchgate.net This methodology, which avoids bulk solvents and captures the HCl byproduct, exemplifies a green approach that could be adapted for reactions involving O-Isopropylhydroxylamine.

Atom Economy: Introduced by Barry Trost, atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. acs.orgprimescholars.com It is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) × 100

Reactions with high atom economy are inherently "greener" as they generate fewer byproducts. numberanalytics.comjocpr.com Addition and rearrangement reactions are ideal, often achieving 100% atom economy. acs.orgnih.gov In contrast, substitution and elimination reactions tend to have poor atom economy. For example, the Gabriel synthesis of amines is known for its extremely low atom economy due to the generation of stoichiometric phthalic acid derivatives as waste. primescholars.com

For the synthesis of O-substituted hydroxylamines, catalytic reduction of oxime ethers is a pathway noted for its high step- and atom-economy. nih.gov The hydrogenation of 2-nitropropane to yield isopropylhydroxylamine is another example of an addition reaction, which is fundamentally more atom-economical than substitution-based routes. google.com

Table 2: Comparison of Reaction Types by Atom Economy

| Reaction Type | General Characteristics | Atom Economy | Example |

| Addition | Reactants combine to form a single product. | Excellent (often 100%) | Hydrogenation of an alkene. nih.gov |

| Rearrangement | A molecule's skeleton is rearranged. | Excellent (100%) | Claisen rearrangement. acs.org |

| Substitution | An atom or group is replaced by another. | Poor to Moderate | Wittig reaction. acs.org |

| Elimination | Atoms are removed to form a double bond. | Poor | Dehydration of an alcohol. |

By prioritizing catalytic methods, addition reactions, and solvent-free conditions, the synthesis of O-Isopropylhydroxylamine can be aligned with the principles of green chemistry, leading to more sustainable and efficient production.

Optimization and Scale-Up Considerations in Synthesis

Transitioning a synthetic procedure from a laboratory bench to industrial-scale production requires careful optimization of reaction parameters to ensure safety, cost-effectiveness, high yield, and product purity.

For the synthesis of O-Isopropylhydroxylamine, a key industrial route involves the catalytic hydrogenation of 2-nitropropane. google.com The optimization and scale-up of this process involve several critical factors:

Catalyst Selection and Loading: The choice of catalyst is paramount. Palladium on carbon (Pd/C) or palladium on alumina (Pd/Al₂O₃) are commonly used. google.com Optimizing the catalyst loading is a trade-off between reaction rate and cost. A high substrate-to-catalyst ratio is desirable for scale-up to minimize cost and the burden of catalyst recovery and removal. nih.gov

Reaction Conditions: Temperature and hydrogen pressure are crucial variables that must be carefully controlled. google.com Higher temperatures and pressures can increase the reaction rate but may also promote side reactions, such as the further reduction of the desired hydroxylamine to monoisopropylamine, thereby reducing selectivity and yield. google.com The optimal conditions are those that provide a reasonable reaction time while maximizing selectivity for O-Isopropylhydroxylamine.

Use of Additives: In some preparations, additives or co-catalysts are used to improve selectivity. For instance, the use of sequestering agents like EDTA has been explored to control the activity of the catalyst and suppress the formation of byproducts. google.com

Purification: A significant challenge in the scale-up of O-alkylhydroxylamine synthesis is the removal of impurities, particularly those with close boiling points. google.com For example, the starting material or related byproducts can be difficult to separate via standard distillation. One patented strategy involves the selective reaction of the O-alkylhydroxylamine hydrochloride impurity with an aldehyde or ketone. This converts the impurity into a higher-boiling oxime, which is much easier to separate from the desired N,O-dialkylhydroxylamine product by distillation. google.com This highlights the need for innovative purification strategies during scale-up.

Table 3: Key Parameters for Optimization and Scale-Up of O-Isopropylhydroxylamine Synthesis via Hydrogenation

| Parameter | Consideration for Scale-Up | Potential Impact |

| Catalyst | Type (e.g., Pd/C), loading, reusability. | Affects reaction rate, cost, and product purity. |

| Hydrogen Pressure | Balancing reaction rate with equipment safety and cost. | Higher pressure can increase rate but may reduce selectivity. google.com |

| Temperature | Heat management in large reactors is critical. | Affects reaction rate and selectivity; can lead to byproduct formation. google.com |

| Solvent | Choice of solvent for solubility, safety, and ease of removal. | Can influence catalyst activity and product isolation. |

| Additives | Use of sequestering agents or bases to control side reactions. | Can improve selectivity and final product purity. google.com |

| Purification | Efficient removal of byproducts and unreacted starting materials. | Critical for achieving desired product specifications; may require specialized techniques. google.com |

Successful scale-up requires a holistic approach, where reaction engineering principles are applied to optimize each step of the process, from reactant addition to final product isolation and purification.

Advanced Mechanistic Investigations of O Isopropylhydroxylamine Reactivity

Fundamental Reaction Pathways and Mechanisms

The reactivity of O-isopropylhydroxylamine is governed by the aminooxy group (-ONH₂), which can participate in a variety of chemical transformations.

Nucleophilic Reactivity of the Aminooxy Group

The aminooxy group possesses two potential nucleophilic centers: the nitrogen atom and the oxygen atom. The preferred site of nucleophilic attack is generally dictated by the nature of the electrophile and the reaction conditions.

Theoretical and computational studies on hydroxylamine (B1172632) suggest that the nitrogen atom is typically the more reactive nucleophile compared to the oxygen atom. ic.ac.uk This preference is attributed to nitrogen's lower electronegativity, which results in its lone pair of electrons being less tightly held, and a higher energy level of its highest occupied molecular orbital (HOMO), leading to a smaller energy gap with the lowest unoccupied molecular orbital (LUMO) of most electrophiles. ic.ac.uk Consequently, in many reactions, such as those with carbonyl compounds, nucleophilic attack occurs through the nitrogen atom. ic.ac.uk

However, chemical evidence demonstrates that O-isopropylhydroxylamine can also function as an oxygen-centered nucleophile. rsc.orgnih.gov In reactions with specific, highly reactive electrophiles, such as phosphate (B84403) triesters, the oxygen atom of the hydroxylamine moiety is the site of attack. rsc.org This dual reactivity underscores the versatility of the aminooxy group in synthesis.

Electrophilic Transformations and Substituent Effects

O-Isopropylhydroxylamine can also be the subject of electrophilic attack, primarily at the electron-rich lone pairs of the nitrogen and oxygen atoms. libretexts.org Protonation represents a fundamental electrophilic transformation. Under acidic conditions (pH < 7), N-alkylhydroxylamines exist predominantly as the N-protonated cation, a result of the higher electron density at the nitrogen atom. smolecule.com

The oxygen atom can also be targeted by electrophiles, analogous to the reactions of alcohols. libretexts.org These transformations can include reactions with acylating or alkylating agents to form more complex derivatives. The isopropyl group ((CH₃)₂CH-) attached to the oxygen atom exerts both steric and electronic effects on the molecule's reactivity. Its electron-donating inductive effect can modulate the nucleophilicity of the aminooxy group, while its bulk can sterically hinder the approach of reactants to the reactive centers.

Reductive and Oxidative Processes Involving O-Isopropylhydroxylamine

Like other hydroxylamine derivatives, O-isopropylhydroxylamine can participate in redox reactions. It is known to act as a mild reducing agent. atamanchemicals.com A key application of related N-alkylhydroxylamines is in water treatment, where they serve as oxygen scavengers, reducing dissolved oxygen. jproeng.com This reductive capability is also employed in organic synthesis for the reduction of metal salts. atamanchemicals.com

Conversely, O-isopropylhydroxylamine can be oxidized. The oxidation of hydroxylamines can yield various products depending on the oxidant and reaction conditions. For instance, N-isopropylhydroxylamine can be oxidized to form nitroso compounds, which are valuable synthetic intermediates. smolecule.com The oxidation of unsubstituted hydroxylamine has been reported to produce nitrous oxide. orientjchem.org These processes highlight the compound's role as a versatile reactant in redox chemistry.

Participation in Condensation and Addition Reactions (e.g., Oxime and Nitrone Formation)

O-isopropylhydroxylamine readily undergoes condensation reactions with aldehydes and ketones to form O-isopropyl oximes. wikipedia.orgstackexchange.com This reaction is a cornerstone of its synthetic utility. The mechanism involves an initial nucleophilic attack from the hydroxylamine's nitrogen atom on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond of the oxime. ic.ac.uk The formation of oximes is typically catalyzed by operating under slightly acidic conditions, with an optimal pH range of 4-5. numberanalytics.com

Nitrone formation is another important reaction class associated with hydroxylamine derivatives. organic-chemistry.org However, the synthesis of nitrones typically requires N-substituted hydroxylamines (R-NHOH) reacting with carbonyl compounds. The reaction of O-isopropylhydroxylamine, which is N-unsubstituted, with an aldehyde or ketone leads to the formation of an O-substituted oxime. wikipedia.org In more complex, specialized reactions, nitrones can be generated in situ from N-alkyl hydroxylamines and subsequently trapped, for example, in cycloaddition reactions. chemrxiv.org

Detailed Kinetic and Thermodynamic Analyses

Understanding the kinetics and thermodynamics of reactions involving O-isopropylhydroxylamine is crucial for controlling reaction outcomes and optimizing synthetic protocols.

Reaction Rate Constants and Order Determination

Detailed kinetic studies on O-isopropylhydroxylamine itself are not widely published. However, valuable insights can be drawn from related systems. For instance, kinetic analysis of aniline-catalyzed nitrone formation from an N-alkyl hydroxylamine and an aldehyde revealed that the reaction is first-order in both the aldehyde and the catalyst, but zero-order with respect to the N-alkyl hydroxylamine. chemrxiv.org This indicates that the rate-limiting step is not the initial nucleophilic attack by the hydroxylamine derivative but rather the formation of a key intermediate (an aniline-imine species) prior to the final product formation. chemrxiv.org

A study on the deoxygenation reaction of N-isopropylhydroxylamine found the process to be a pseudo-first-order reaction, with a calculated activation energy (Ea) of 71.09 kJ/mol. jproeng.com While this data pertains to the N-isomer, it provides a quantitative example of the kinetics associated with the reductive properties of isopropyl-substituted hydroxylamines.

| Reaction System | Reactant | Order | Catalyst | Order | Rate-Limiting Step | Ref |

| Aniline-Catalyzed Nitrone Formation | Aldehyde | 1 | Aniline | 1 | Imine formation | chemrxiv.org |

| Aniline-Catalyzed Nitrone Formation | N-Alkyl Hydroxylamine | 0 | Aniline | 1 | Imine formation | chemrxiv.org |

| Deoxygenation (with N-isomer) | N-Isopropylhydroxylamine | 1 (Pseudo) | - | - | Not specified | jproeng.com |

This table presents kinetic data from related hydroxylamine systems to illustrate reaction orders and rate-determining steps.

Activation Energy Profiling and Transition State Characterization

The reactivity of a chemical compound is fundamentally governed by the energy landscape of its reactions, including the activation energy (Ea) required to reach the transition state. For O-alkylhydroxylamines like O-isopropylhydroxylamine, understanding these parameters is crucial for controlling reaction outcomes and designing new synthetic methodologies.

While specific experimental data on the activation energy for reactions of O-isopropylhydroxylamine is limited in publicly available literature, studies on analogous compounds provide valuable insights. For instance, the deoxygenation reaction of the isomeric N-isopropylhydroxylamine has been found to have an activation energy of 71.09052 kJ/mol. jproeng.com This value offers a reasonable estimate for the energy barrier of similar radical reactions involving the isopropylhydroxylamine scaffold.

Computational chemistry provides a powerful tool for mapping reaction pathways and characterizing transition states that are often difficult to observe experimentally. youtube.comyoutube.com Theoretical studies on the thermal decomposition of hydroxylamine have identified various transition states for different decomposition pathways, such as isomerization and dehydration. researchgate.net For example, the transition state for the 1,2-hydrogen shift from the oxygen to the nitrogen in hydroxylamine has been calculated, revealing a central transition state with a specific O-N-H angle and imaginary frequency corresponding to the hydrogen transfer. researchgate.net

In a computational study on the pyrolysis of isopropyl acetate, a compound containing the isopropyl group, the transition state for the elimination reaction to form propene and acetic acid was characterized as a non-planar six-membered ring. nih.gov The elongation of the Cα-O bond was identified as a key feature of the rate-determining step. nih.gov Such computational approaches could be applied to model the transition states of reactions involving O-isopropylhydroxylamine, such as nucleophilic substitution or elimination, to predict their geometries and energy barriers. quantumatk.com

Table 1: Calculated Parameters for Isopropyl Acetate Pyrolysis Transition State

| Parameter | Value |

| Reaction | Isopropyl Acetate -> Propene + Acetic Acid |

| Computational Method | CBS-QB3 |

| Transition State Geometry | Six-membered ring |

| Key Bond Elongation (O-C) | ~0.71 Å |

| Activation Energy (Calculated) | Varies with substituents |

This table presents data from a computational study on isopropyl acetate, a structurally related compound, to illustrate the types of parameters determined in transition state characterization. nih.gov

Solvent and pH Effects on Reaction Outcomes

The chemical environment, specifically the solvent and pH, can significantly influence the reactivity of O-isopropylhydroxylamine by altering the stability of reactants, intermediates, and transition states.

Solvent Effects: The choice of solvent can dictate the reaction pathway, particularly for nucleophilic substitution reactions. libretexts.orgwizeprep.comsurrey.ac.uk Polar protic solvents, such as water and alcohols, are capable of hydrogen bonding and can stabilize both cations and anions. libretexts.org In the context of an SN1 reaction involving O-isopropylhydroxylamine, a polar protic solvent would be expected to stabilize the potential carbocation intermediate formed upon leaving group departure, thus accelerating the reaction rate. libretexts.org Conversely, for an SN2 reaction, where a charged nucleophile attacks the substrate in the rate-determining step, a polar aprotic solvent (e.g., acetone, DMSO) is often preferred. wizeprep.com These solvents can solvate the counter-ion but leave the nucleophile relatively "naked" and more reactive. libretexts.org The selectivity between SN1 and SN2 pathways for O-isopropylhydroxylamine can therefore be tuned by the appropriate selection of solvent. nyu.edu

pH Effects: The reactivity of hydroxylamines is often highly dependent on the pH of the reaction medium. researchgate.netresearchgate.net The nitrogen atom in O-isopropylhydroxylamine possesses a lone pair of electrons and can be protonated under acidic conditions. This protonation would make the oxygen atom a better leaving group, potentially facilitating nucleophilic substitution reactions. Conversely, under basic conditions, a proton could be abstracted from the nitrogen, though this is less likely for an O-substituted hydroxylamine compared to hydroxylamine itself.

Studies on the hydrolysis of related compounds have shown that the reaction rates can be catalyzed by either acid or base. researchgate.netnih.gov For example, the hydrolysis of some carbamates exhibits pH-independent stability from acidic to neutral media, while being catalyzed by hydroxide (B78521) ions in the basic pH range. researchgate.net A study on the deoxygenation reaction of N-isopropylhydroxylamine demonstrated that the reaction is strongly promoted by hydroxide ions, indicating that basic conditions favor this particular reaction pathway. jproeng.com A comprehensive pH-rate profile for reactions of O-isopropylhydroxylamine would be necessary to fully elucidate the specific roles of H+ and OH- in its transformation. nih.gov

Elucidation of Reaction Intermediates and Transition States

Spectroscopic Monitoring of Reaction Progress (e.g., In-situ NMR, IR, UV-Vis)

The direct observation of reaction species in real-time is a powerful method for understanding reaction mechanisms. In-situ spectroscopic techniques allow for the monitoring of reactants, products, and crucially, short-lived intermediates as the reaction proceeds. mt.comresearchgate.net

In-situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about molecules in solution. By acquiring NMR spectra at various time points during a reaction, it is possible to track the disappearance of starting materials and the appearance of products. This technique has been used to monitor the hydrolysis kinetics of isoprene-derived hydroxynitrates, providing quantitative data on reaction rates. copernicus.org For a reaction involving O-isopropylhydroxylamine, in-situ ¹H and ¹³C NMR could be used to follow the changes in the chemical shifts of the isopropyl group protons and carbons, providing direct evidence of the transformation.

In-situ IR Spectroscopy: Infrared (IR) spectroscopy is particularly useful for identifying functional groups. nih.gov In-situ FTIR, often using attenuated total reflectance (ATR) probes, can monitor changes in the vibrational frequencies of bonds within a reacting molecule. rsc.orgresearchgate.net For O-isopropylhydroxylamine, key vibrational modes to monitor would include the N-H, C-N, and C-O stretching frequencies. The formation of an intermediate or product would be signaled by the appearance of new characteristic bands. For example, in-situ FTIR has been employed to follow the steps in the ammonolysis of copper(II) trifluoroacetate, identifying the formation of ammonium (B1175870) salts and other intermediates through their characteristic IR absorptions. researchgate.net

In-situ UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is sensitive to changes in electronic structure, particularly in molecules containing chromophores. While O-isopropylhydroxylamine itself does not absorb strongly in the visible region, its reaction with a chromophoric reagent or the formation of a colored intermediate or product could be monitored by this technique. The kinetics of the reaction can be determined by tracking the change in absorbance at a specific wavelength over time.

Table 2: Spectroscopic Techniques for In-situ Reaction Monitoring

| Technique | Information Provided | Potential Application for O-Isopropylhydroxylamine Reactions |

| In-situ NMR | Detailed structural information, quantification of species. | Tracking changes in the isopropyl group signals to monitor conversion. |

| In-situ FTIR | Identification of functional groups, monitoring of bond formation/breaking. | Observing changes in N-H, C-N, and C-O stretching frequencies. |

| In-situ UV-Vis | Changes in electronic structure, concentration of chromophoric species. | Monitoring reactions with colored reagents or the formation of colored products/intermediates. |

Mass Spectrometry for Intermediate Identification

Mass spectrometry (MS) is an exceptionally sensitive analytical technique that measures the mass-to-charge ratio of ions, making it ideal for the detection and identification of reaction intermediates, even at very low concentrations. nih.govsemanticscholar.orgrsc.org Electrospray ionization (ESI) is a soft ionization technique that can transfer ions from solution into the gas phase with minimal fragmentation, allowing for the direct analysis of reaction mixtures. nih.gov

In the context of O-isopropylhydroxylamine reactivity, ESI-MS could be used to intercept and identify charged intermediates. For example, in a reaction where O-isopropylhydroxylamine acts as a nucleophile, the protonated form of the product or any charged intermediates could be detected. Tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting a selected ion and analyzing its daughter ions. This fragmentation pattern can be used to piece together the structure of the original intermediate. nih.gov

Research on other hydroxylamines has demonstrated the utility of mass spectrometry in identifying reaction adducts and intermediates. researchgate.net For instance, cyclic hydroxylamines have been evaluated for their ability to trap free radicals, with the resulting adducts being detected and characterized by mass spectrometry. researchgate.net Similarly, in studies of advanced oxidation processes, mass spectrometry has been instrumental in identifying previously undetected short-lived intermediates, with high-resolution mass spectrometry providing elemental compositions and tandem MS confirming their structures. nih.gov These approaches could be directly applied to the study of O-isopropylhydroxylamine reactions to provide definitive evidence for proposed intermediates.

Applications in Advanced Organic Synthesis and Chemical Biology

Construction of Complex Organic Molecules

The reactivity of the hydroxylamine (B1172632) moiety, combined with the steric and electronic influence of the O-isopropyl group, makes this compound a valuable tool for synthetic chemists.

O-Alkylhydroxylamines are key precursors in the synthesis of various nitrogen- and oxygen-containing heterocyclic systems, which are prevalent scaffolds in medicinal chemistry.

Oxadiazoles: The 1,2,4-oxadiazole (B8745197) ring is a crucial motif in many drug candidates. nih.gov The synthesis of these heterocycles often involves the cyclization of O-acylamidoxime intermediates. nih.gov These intermediates can be prepared from amidoximes, which are themselves synthesized from nitriles and hydroxylamine or its derivatives. One common route involves a one-pot reaction where nitriles react with hydroxylamine and other reagents under various conditions, including microwave irradiation. organic-chemistry.org While specific examples detailing the use of O-isopropylhydroxylamine are not prevalent, the general methodology allows for the incorporation of O-alkyl groups. For instance, 1,3,4-oxadiazoles can be formed through the oxidative cyclization of acylhydrazones, which can be derived from aldehydes and acylhydrazides. organic-chemistry.org

Isoxazoles and Isoxazolines: Isoxazoles are five-membered aromatic heterocycles typically formed from the reaction of a hydroxylamine derivative with a 1,3-dicarbonyl compound. youtube.com The nitrogen of the hydroxylamine initially forms an imine with one carbonyl group, followed by an intramolecular attack of the hydroxyl oxygen on the second carbonyl and subsequent dehydration to form the aromatic ring. youtube.com Isoxazolines (dihydroisoxazoles) are also significant synthetic targets. They can be synthesized via 1,3-dipolar cycloaddition reactions where nitrile oxides, generated in situ from the oxidation of aldoximes, react with alkenes. organic-chemistry.org Aldoximes are readily prepared from aldehydes and hydroxylamine derivatives. organic-chemistry.org These methods provide access to a wide variety of substituted isoxazoles and isoxazolines, which are valuable in synthetic and medicinal chemistry. organic-chemistry.orgnih.gov

Pyrimidine (B1678525) Derivatives: Pyrimidines are fundamental heterocyclic structures in numerous biologically active compounds, including antifungal and anticancer agents. nih.govmdpi.comgsconlinepress.com Syntheses of pyrimidine rings typically involve the condensation of a compound containing an N-C-N fragment (like urea (B33335) or guanidine) with a 1,3-dicarbonyl compound or its equivalent. nih.govgsconlinepress.com Other routes include the reaction of α,β-unsaturated ketones with species like 4-amino-6-hydroxy-2-mercaptopyrimidine. nih.gov Despite the broad utility of pyrimidines, the direct application of O-isopropylhydroxylamine in the primary construction of the pyrimidine core is not a commonly reported strategy in the reviewed literature. nih.govmdpi.comgsconlinepress.comresearchgate.netorientjchem.org

O-Alkylhydroxylamines can serve as starting materials for more complex hydroxylamine derivatives. While the primary use of O-isopropylhydroxylamine is often as a complete building block, related chemistries allow for further functionalization. For example, O-arylhydroxylamines can be synthesized through the palladium-catalyzed O-arylation of hydroxylamine equivalents like ethyl acetohydroximate with aryl halides. nih.gov This highlights a powerful cross-coupling strategy to form C-O bonds with hydroxylamine-like structures. nih.gov The synthesis of O-alkylhydroxylamines themselves can be achieved from alcohols via a Mitsunobu reaction with N-hydroxyphthalimide, followed by deprotection. nih.gov

Hydroxamic acids are a class of compounds with significant biological activities, largely due to their ability to chelate metal ions within enzyme active sites. nih.gov O-isopropylhydroxylamine is not directly used to make parent hydroxamic acids (which have an N-OH group), but its N-alkylated counterpart, N-isopropylhydroxylamine, is employed in the synthesis of N-substituted hydroxamic acid derivatives.

An important example is the synthesis of N-isopropyl fatty hydroxamic acids (IPFHAs). In one study, IPFHAs were synthesized via an enzymatic reaction between N-isopropylhydroxylamine (N-IPHA) and palm kernel oil, catalyzed by Lipozyme TL IM. nih.govresearchgate.net This biocatalytic approach offers mild reaction conditions compared to traditional chemical methods. nih.govresearchgate.net The study investigated optimal reactant molar ratios to maximize product conversion. nih.govresearchgate.net

| Hydroxylamine Derivative | Optimal Molar Ratio (Hydroxylamine/Oil) | Highest Conversion (%) | Reference |

|---|---|---|---|

| N-methyl hydroxylamine (N-MHA) | 6:1 | 77.8 | nih.govresearchgate.net |

| N-isopropyl hydroxylamine (N-IPHA) | 7:1 | 65.4 | nih.govresearchgate.net |

| N-benzyl hydroxylamine (N-BHA) | 7:1 | 61.7 | nih.govresearchgate.net |

This research demonstrates the effective use of N-alkyl hydroxylamines, including the isopropyl variant, in creating functionalized fatty acid derivatives with potential applications in various fields. nih.gov

Alpha-amino acids are the fundamental building blocks of proteins, and their synthesis is a cornerstone of organic chemistry. youtube.com N,O-dialkylated hydroxylamines, a class that includes derivatives of O-isopropylhydroxylamine, have been utilized in a novel method for synthesizing α-amino acid precursors directly from aldehydes. nih.gov This methodology involves the use of masked acyl cyanide (MAC) reagents in a one-pot reaction under mild conditions, which avoids the need for separate purification of the intermediate imino species. nih.gov

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability against enzymatic degradation. nih.gov The development of peptidomimetic scaffolds is a major focus in drug discovery. nih.gov Building blocks derived from amino acids and hydroxylamines can be incorporated into these scaffolds to create novel structures. For example, constrained peptidomimetics can be designed to mimic specific secondary structures like β-turns. nih.gov While direct incorporation of O-isopropylhydroxylamine is context-specific, its role as a versatile chemical building block makes it and its derivatives suitable for generating the diverse functionalities needed in peptidomimetic design. nih.govresearchgate.net

Role as a Chemical Building Block in Medicinal Chemistry Research

The ability to efficiently explore chemical space is critical in drug discovery, a process that relies heavily on the availability of diverse and functionalized building blocks. nih.gov

O-Isopropylhydroxylamine serves as a valuable building block in medicinal chemistry for several reasons. Its bifunctional nature (possessing both nucleophilic nitrogen and oxygen centers, albeit with the oxygen being alkylated) allows for its incorporation into a variety of molecular scaffolds. The isopropoxy group provides a degree of lipophilicity and steric bulk that can be used to modulate the physicochemical properties of a target molecule, such as solubility, membrane permeability, and metabolic stability.

In diversity-oriented synthesis (DOS), the goal is to create libraries of structurally diverse small molecules. O-Alkylhydroxylamines like the O-isopropyl derivative are useful reagents in this context. nih.gov They can be used to introduce the -ONH₂ functionality or related motifs into molecules, which can then be further elaborated. For example, O-alkylhydroxylamines have been rationally designed as mechanism-based inhibitors of enzymes like indoleamine 2,3-dioxygenase-1 (IDO1), where they act as mimics of a peroxy intermediate. nih.gov The synthesis of a library of O-alkylhydroxylamine derivatives with varying aryl and alkyl substituents allowed for the exploration of structure-activity relationships and the identification of potent inhibitors. nih.gov This demonstrates the power of using such building blocks to systematically modify a scaffold and optimize its biological activity.

Bioconjugation and Bioorthogonal Chemistry Applications

The field of chemical biology relies on reactions that can proceed selectively within complex biological environments. O-(1-methylethyl)hydroxylamine and its derivatives are valuable tools in this context, participating in highly selective ligation reactions.

Enamine N-oxide Formation

A sophisticated strategy in bioorthogonal chemistry involves the use of enamine N-oxides as a chemical linchpin that can connect and later release molecules. nih.gov These structures can be formed through a pericyclic group transfer reaction between an alkyne and an N,N-dialkylhydroxylamine. thieme-connect.de While O-(1-methylethyl)hydroxylamine is a mono-substituted hydroxylamine, it serves as a direct precursor to the N,N-dialkylhydroxylamines required for this reaction. The process, often a retro-Cope elimination, can be designed to be bioorthogonal, meaning it occurs without interfering with native biological processes. nih.gov

The resulting enamine N-oxide is stable but can be triggered to undergo a cleavage reaction, for example, under specific conditions like hypoxia, which is relevant in tumor microenvironments. nih.govresearchgate.net This "click-and-release" capability allows for the development of prodrugs that activate in targeted tissues or imaging agents that respond to specific biological stimuli. researchgate.netresearchgate.net The enamine N-oxide motif essentially cages a reactive enamine; its reduction reveals the enamine and initiates a bond-cleavage cascade to release a payload like a drug or a fluorophore. thieme-connect.de

Oxime Ligation (Click Chemistry)

One of the most robust and widely used bioorthogonal reactions is oxime ligation, which is considered a type of "click chemistry". nih.govresearchgate.net This reaction involves the chemoselective condensation of a hydroxylamine derivative with an aldehyde or a ketone to form a stable oxime bond. researchgate.netnih.gov O-(1-methylethyl)hydroxylamine is an ideal reagent for this purpose, reacting readily with carbonyl groups on biomolecules or synthetic probes.

This ligation is highly efficient, proceeds under mild, aqueous conditions compatible with biological systems, and produces only water as a byproduct. researchgate.net The stability and reliability of oxime formation have led to its extensive use in creating complex biomolecular constructs, including modifying peptides, labeling polysaccharides, synthesizing hydrogels, and functionalizing surfaces. nih.govrsc.org The reaction kinetics can be tuned by pH and accelerated by catalysts like aniline, making it adaptable for time-sensitive applications such as radiolabeling. nih.gov

Table 2: Comparison of Ligation Strategies

| Strategy | Reactants | Bond Formed | Key Features & Applications |

|---|---|---|---|

| Enamine N-oxide Formation | N,N-Dialkylhydroxylamine + Alkyne | C=C-N+-O- | Bioorthogonal "click-and-release"; prodrug activation; hypoxia-responsive probes. nih.govresearchgate.net |

| Oxime Ligation | O-(1-methylethyl)hydroxylamine + Aldehyde/Ketone | C=N-O (Oxime Ether) | Highly chemoselective and stable; bioconjugation, surface modification, hydrogel formation. nih.govrsc.org |

Derivatization for Biological Probe Synthesis

Biological probes are essential tools for visualizing, tracking, and quantifying molecules within living systems. The unique reactivity of O-(1-methylethyl)hydroxylamine makes it an excellent handle for constructing such probes.

The primary method involves leveraging oxime ligation to attach the isopropoxyamine group to a target molecule. For instance, biomolecules that have or can be modified to have a ketone or aldehyde group—such as carbohydrates with a reducing end or glycoproteins after mild periodate (B1199274) oxidation—can be tagged. thermofisher.com

This strategy has been effectively used to create probes for studying host-pathogen interactions. In one approach, O-alkylhydroxylamine linkers were attached to peptidoglycan (PG) fragments, components of bacterial cell walls. nih.govnih.gov The resulting functionalized PG could then be further derivatized with fluorophores for imaging or immobilized on surfaces for binding assays, providing critical insights into how the innate immune system recognizes bacterial components. nih.govnih.gov

Furthermore, O-(1-methylethyl)hydroxylamine can be pre-functionalized by attaching it to a reporter molecule (like a fluorescent dye or a biotin (B1667282) tag) that contains a reactive group. The entire construct can then be ligated to a biomolecule of interest. This "late-stage modification" approach is powerful for creating a diverse set of probes for various applications, including:

Fluorescent Imaging: Attaching a fluorophore allows for the visualization of the target molecule's location and dynamics in living cells. nih.govnih.gov

Affinity Purification: Incorporating a biotin tag enables the selective isolation of the labeled biomolecule and its binding partners from complex mixtures for further analysis, a key technique in proteomics. nih.gov

Table 3: Applications in Biological Probe Development

| Probe Type | Derivatization Strategy | Target Biomolecule Example | Application |

|---|---|---|---|

| Fluorescent Probe | Ligation of a fluorophore-hydroxylamine conjugate to a biomolecule with a carbonyl group. | Periodate-oxidized glycoprotein (B1211001) thermofisher.com | Cellular imaging, Flow cytometry |

| Affinity Probe | Ligation of a biotin-hydroxylamine conjugate to a biomolecule. | Peptidoglycan fragment nih.gov | Protein pull-down assays, Affinity chromatography nih.gov |

| Analytical Derivatization | Reaction with endogenous small molecules to enhance detection. | Steroid hormones with ketone groups | Improved ionization for mass spectrometry analysis |

Advanced Characterization and Analytical Methodologies for O Isopropylhydroxylamine and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides fundamental insights into the molecular structure and bonding of O-Isopropylhydroxylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of O-Isopropylhydroxylamine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. nih.govresearchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum of O-Isopropylhydroxylamine is expected to show distinct signals corresponding to its different proton environments. The methyl protons of the isopropyl group would appear as a doublet due to coupling with the adjacent methine proton. The methine proton, in turn, would appear as a septet. The protons of the amino (-NH₂) group are often observed as a broad singlet, and their chemical shift can be variable depending on solvent, concentration, and temperature. libretexts.org The proton on the oxygen-adjacent carbon is deshielded and would appear further downfield. oregonstate.edu In a related compound, O-(2-iodobenzyl) hydroxylamine (B1172632), the benzylic methylene (B1212753) protons adjacent to the hydroxylamine group were observed and their shift confirmed the structure. researchgate.net A protocol involving derivatization with 2-formylphenylboronic acid and enantiopure BINOL has been developed to determine the enantiomeric purity of chiral hydroxylamines using ¹H NMR. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework. O-Isopropylhydroxylamine would exhibit two signals for the isopropyl group: one for the two equivalent methyl carbons and another for the methine carbon. The methine carbon, being attached to the electronegative oxygen atom, would be significantly deshielded and appear at a higher chemical shift (further downfield). ucl.ac.uk Quaternary carbons, such as those in many functional groups, are also readily detectable with ¹³C NMR. ucl.ac.uk

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can offer direct insight into the electronic environment of the nitrogen atom. For hydroxylamines, the ¹⁵N chemical shift is sensitive to substitution on both the nitrogen and oxygen atoms. The use of ¹⁵N-labeled hydroxylamine hydrochloride is available for studies requiring enhanced sensitivity or for tracking the nitrogen atom in reaction mechanisms. isotope.com

Table 1: Predicted NMR Chemical Shifts (δ) for O-Isopropylhydroxylamine

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -CH ₃ | ~1.2 | Doublet |

| ¹H | -CH (CH₃)₂ | ~4.0 - 4.5 | Septet |

| ¹H | -NH ₂ | Variable (e.g., 5.0 - 6.0) | Broad Singlet |

| ¹³C | -C H₃ | ~20 - 25 | Quartet |

| ¹³C | -C H(CH₃)₂ | ~75 - 80 | Doublet |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. Actual values may vary based on solvent and experimental conditions. libretexts.orgoregonstate.eduorganicchemistrydata.orgsigmaaldrich.com

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful for identifying the functional groups present in a molecule. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of O-Isopropylhydroxylamine is characterized by several key absorption bands. The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3200-3400 cm⁻¹. pressbooks.pub In a similar molecule, O-(2-iodobenzyl) hydroxylamine, N-H stretches were observed at 3309 and 3235 cm⁻¹. researchgate.net The C-H stretching vibrations of the isopropyl group are expected just below 3000 cm⁻¹. The N-O stretching vibration is a key feature and has been assigned in gaseous hydroxylamine at 895 cm⁻¹. cdnsciencepub.com The C-O stretching vibration should appear in the 1000-1200 cm⁻¹ region. uomustansiriyah.edu.iq Additionally, an NH₂ rocking mode has been identified for hydroxylamine at 1261 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While strong IR bands correspond to vibrations with a large change in dipole moment, strong Raman bands arise from vibrations with a large change in polarizability. For O-Isopropylhydroxylamine, the C-C and N-O stretching vibrations are expected to give rise to distinct Raman signals. The principle of mutual exclusion, which applies to molecules with a center of symmetry, states that vibrations that are Raman active are IR inactive, and vice versa. libretexts.org While O-Isopropylhydroxylamine lacks a center of symmetry, the relative intensities of bands in the IR and Raman spectra can still provide structural clues.

Table 2: Characteristic Vibrational Frequencies for O-Isopropylhydroxylamine

| Vibrational Mode | Functional Group | Approximate Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch | -NH₂ | 3200 - 3400 | Medium |

| C-H Stretch | Isopropyl | 2870 - 2960 | Strong |

| NH₂ Scissoring | -NH₂ | ~1600 | Medium |

| C-H Bend | Isopropyl | 1370 - 1470 | Medium |

| C-O Stretch | C-O-N | 1000 - 1200 | Strong |

Note: Frequencies are based on data for hydroxylamine and related organic functional groups. pressbooks.pubcdnsciencepub.comuomustansiriyah.edu.iquomustansiriyah.edu.iqdavuniversity.org

Mass Spectrometric Approaches

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). measurlabs.com This high accuracy allows for the unambiguous determination of a molecule's elemental formula. For O-Isopropylhydroxylamine (C₃H₉NO), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. youtube.comnih.gov This capability is crucial for confirming the identity of a newly synthesized compound or an unknown analyte in a complex mixture. pnnl.govnih.gov Analysis of the isotopic peak pattern, particularly the M+1 peak arising from the natural abundance of ¹³C, further corroborates the assigned elemental formula.

LC-MS for Reaction Monitoring and Product Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry. nih.gov This technique is exceptionally well-suited for monitoring the progress of reactions involving O-Isopropylhydroxylamine and for analyzing the resulting product mixtures. nih.govrsc.org

Due to its high polarity and lack of a strong chromophore, hydroxylamine and its simple derivatives can be challenging to detect by conventional HPLC with UV detection. nih.gov LC-MS overcomes this limitation. For quantitative analysis, tandem mass spectrometry (LC-MS/MS) is often employed. In this setup, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of O-Isopropylhydroxylamine) is selected, fragmented, and a specific product ion is monitored. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides excellent selectivity and sensitivity, enabling the quantification of the analyte even at very low concentrations in complex matrices like biological fluids or reaction mixtures. researchgate.netnih.govnih.govrsc.org Derivatization with reagents like benzaldehyde (B42025) can also be used to enhance the chromatographic retention and ionization efficiency of hydroxylamines for LC-MS analysis. oup.com

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| O-Isopropylhydroxylamine |

| O-(2-iodobenzyl) hydroxylamine |

| 2-formylphenylboronic acid |

| BINOL |

| Hydroxylamine |

| Isopropyl alcohol |

Advanced Chromatographic and Separation Techniques for Purification and Analysis

Chromatographic techniques are indispensable for the purification of O-Isopropylhydroxylamine from reaction mixtures and for the analytical determination of its purity and the quantification of its derivatives. teledynelabs.comwarwick.ac.uk The choice of chromatographic method depends on the scale of the separation (analytical vs. preparative) and the specific properties of the compounds of interest. warwick.ac.uk

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For the isolation of pure O-Isopropylhydroxylamine or its derivatives on a larger scale, preparative HPLC is the method of choice. teledynelabs.comwarwick.ac.uk This technique utilizes larger columns and higher flow rates than analytical HPLC to process significant quantities of material. warwick.ac.uk Method development for preparative HPLC often begins at the analytical scale to optimize the separation conditions, such as the mobile phase composition and stationary phase chemistry. lcms.cz The goal is to achieve sufficient resolution between the target compound and any impurities to allow for the collection of pure fractions. Overloading techniques, where a larger sample volume or concentration is injected onto the column, are often employed in preparative HPLC to maximize throughput. warwick.ac.uk

A typical workflow for purifying a compound like an O-alkylhydroxylamine derivative might involve:

Method Scouting: Using analytical HPLC to screen different columns (e.g., C18, phenyl-hexyl) and mobile phase systems (e.g., acetonitrile/water, methanol/water with additives like formic acid or trifluoroacetic acid) to find the best separation conditions.

Scale-Up: Translating the optimized analytical method to a preparative scale by adjusting the column size, flow rate, and injection volume.

Fraction Collection: Collecting the eluent containing the purified compound based on the detector signal (e.g., UV absorbance).

Purity Analysis: Analyzing the collected fractions by analytical HPLC to confirm their purity. lcms.cz

Supercritical Fluid Chromatography (SFC)

Supercritical fluid chromatography (SFC) is an advanced technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC offers several advantages over traditional HPLC, including faster separations and reduced solvent consumption, making it a "greener" alternative. nih.gov It is particularly well-suited for the separation of chiral compounds and thermally labile molecules. The use of modern SFC instrumentation has improved its suitability for regulated good manufacturing practice (GMP) analysis due to enhanced precision, reproducibility, and sensitivity. researchgate.net For hydroxylamine derivatives, SFC can be a powerful tool for both analytical and preparative separations, especially for chiral derivatives where enantiomeric purity is critical. nih.gov

Chiral Chromatography

Many derivatives of O-Isopropylhydroxylamine may be chiral. The separation of enantiomers is crucial in many applications, particularly in the pharmaceutical industry, as different enantiomers can have vastly different biological activities. Chiral HPLC is the most common technique for this purpose. chromatographyonline.com This can be achieved through two main approaches:

Indirect Method: The enantiomers are derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.

Direct Method: The enantiomers are separated directly on a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and can operate in normal-phase, reversed-phase, or polar organic modes. nih.gov

The development of a chiral separation method involves screening different CSPs and mobile phases to find the optimal conditions for resolving the enantiomers.

Table 2: Overview of Advanced Chromatographic Techniques for Hydroxylamine Derivatives

| Technique | Principle | Application for O-Isopropylhydroxylamine & Derivatives | Key Considerations |

| Preparative HPLC | Liquid chromatography on a large scale for purification. teledynelabs.comwarwick.ac.uk | Isolation of pure O-Isopropylhydroxylamine from synthesis reactions; purification of derivatives. | Method development from analytical scale is crucial; column overloading strategies are used to increase throughput. warwick.ac.uklcms.cz |

| Supercritical Fluid Chromatography (SFC) | Chromatography using a supercritical fluid (e.g., CO2) as the mobile phase. nih.gov | Fast and green alternative to HPLC for analysis and purification; particularly useful for chiral separations. nih.govresearchgate.net | Requires specialized instrumentation to handle the supercritical fluid. |

| Chiral HPLC | Separation of enantiomers using a chiral stationary phase or a chiral mobile phase additive. chromatographyonline.com | Determination of enantiomeric purity of chiral derivatives; preparative separation of enantiomers. | Selection of the appropriate chiral stationary phase and mobile phase is critical for achieving separation. nih.gov |

Computational Chemistry and Theoretical Modeling of O Isopropylhydroxylamine

Molecular Dynamics (MD) Simulations for Conformational Analysis and Reaction Pathways

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to model the physical movement of atoms and molecules over time. nih.gov An MD simulation solves Newton's equations of motion for a system of interacting atoms, providing a trajectory that reveals how the molecule behaves, flexes, and changes its conformation. nih.gov

For O-Isopropylhydroxylamine, MD simulations can be used to:

Explore Conformational Space: The molecule can adopt various shapes (conformers) due to rotation around its single bonds (e.g., the C-O and O-N bonds). MD simulations can sample these different conformations and identify the most stable and frequently occurring ones. kfupm.edu.sa

Analyze Solvent Effects: By including explicit solvent molecules (like water) in the simulation box, MD can model how the solvent influences the structure and dynamics of O-Isopropylhydroxylamine.

Study Reaction Pathways: MD can provide insights into the initial steps of a reaction by simulating the approach of reactants and the conformational changes that lead to a reactive encounter. researchgate.net

Advanced Reaction Pathway Mapping and Transition State Identification

To understand how a chemical reaction occurs, it is necessary to map the entire reaction pathway on a potential energy surface (PES). This involves identifying all relevant species, including reactants, products, intermediates, and, most importantly, transition states. nih.gov

A transition state is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. nih.gov Computational methods can locate these unstable structures and verify that they connect the desired reactants and products by performing an Intrinsic Reaction Coordinate (IRC) calculation. For a molecule like O-Isopropylhydroxylamine, this analysis could be applied to study its decomposition pathways or its reactions with other molecules, providing detailed mechanistic insights and allowing for the calculation of reaction rates. cymitquimica.comolisystems.com

Structure-Reactivity Relationship (SRR) Modeling and Predictive Analytics

Structure-Reactivity Relationship (SRR) modeling aims to establish a correlation between the structural or electronic features of a molecule and its chemical reactivity. By performing the computational analyses described above for a series of related hydroxylamine (B1172632) derivatives, a predictive model can be built.

For instance, one could correlate the calculated HOMO energy (an electronic descriptor) with the experimentally measured reaction rate for a specific reaction. This creates a Quantitative Structure-Reactivity Relationship (QSRR). Such models are valuable for:

Predicting Reactivity: The reactivity of new, unstudied compounds can be predicted without the need for extensive laboratory experiments or computations.

Mechanistic Insight: SRR models can highlight the key molecular features that control reactivity.

Rational Design: They can guide the design of new molecules with desired reactivity profiles.

Future Perspectives and Emerging Research Trajectories

Development of Novel Catalytic Systems for O-Isopropylhydroxylamine Transformations

The transformation of O-Isopropylhydroxylamine and related O-alkylhydroxylamines is a fertile ground for the development of innovative catalytic systems. Current research aims to achieve greater efficiency, selectivity, and sustainability in reactions involving these compounds.

One promising area is the design of novel iron-catalyzed amination reactions. Researchers have developed families of hydroxylamine-derived aminating reagents that can directly synthesize secondary and tertiary alkylamines from alkenes. chemrxiv.orgnih.gov These methods exhibit excellent functional group tolerance and have been successfully applied to drug-like molecules. chemrxiv.orgnih.gov Future work in this area could focus on adapting these iron-based catalytic systems specifically for O-Isopropylhydroxylamine, potentially leading to new pathways for creating complex amines with high medicinal relevance. chemrxiv.orgnih.gov

Furthermore, novel transformations of primary amines into N-monoalkylhydroxylamines are being explored. elsevierpure.com A three-step protocol involving selective mono-cyanomethylation, regioselective nitrone formation via m-CPBA oxidation, and subsequent hydroxylaminolysis has been described for a range of primary amines. elsevierpure.com Adapting and optimizing such multi-step transformations for O-Isopropylhydroxylamine could provide new synthetic routes to valuable derivatives.

The selective reduction of nitro compounds and the oxidation of N-aryl amines are also established methods for preparing hydroxylamine (B1172632) derivatives. cardiff.ac.uk Future research is likely to focus on developing more advanced catalysts for these transformations that offer higher yields and selectivities under milder conditions, which would be beneficial for the synthesis and application of O-Isopropylhydroxylamine.

Integration into Automated and Flow Chemistry Platforms

The integration of O-Isopropylhydroxylamine into automated and flow chemistry platforms represents a significant step towards more efficient, scalable, and safer chemical synthesis. Flow chemistry, which involves performing reactions in continuous-flow reactors, offers numerous advantages over traditional batch processing, including precise control over reaction parameters, enhanced heat and mass transfer, and the ability to safely handle reactive intermediates. mdpi.com

Recent advancements have demonstrated the successful use of continuous-flow technology for the synthesis of N-arylhydroxylamines through the selective hydrogenation of nitroarenes. mdpi.com These systems, often utilizing catalysts like Pt/C with additives such as 4-(dimethylamino)pyridine (DMAP) to enhance activity and selectivity, can be applied to a wide range of substrates with various functional groups. mdpi.com The principles from these studies can be directly applied to develop continuous-flow processes for the production of O-Isopropylhydroxylamine and its derivatives, leading to improved manufacturing processes.

Furthermore, general in-line procedures for the synthesis of amines from alkyl halides and hydroxylamine in continuous flow have been developed. researchgate.net These methods allow for the rapid and efficient production of primary ammonium (B1175870) salts and hydroxylamines, which can be telescoped into subsequent reactions without the need for intermediate isolation and purification. researchgate.net Extending these automated, multi-step flow synthesis protocols to include O-Isopropylhydroxylamine would significantly streamline the production of its derivatives for various applications. The ability to perform reactions in a closed, automated system also enhances safety, which is a key consideration when working with potentially reactive hydroxylamine compounds. cardiff.ac.uk

Exploration of New Applications in Materials Science and Supramolecular Chemistry

While the primary applications of O-Isopropylhydroxylamine have traditionally been in areas such as polymerization inhibition and as a reducing agent, its potential in advanced materials and supramolecular chemistry is an emerging field of interest. atamanchemicals.com

In polymer science, N-Isopropylhydroxylamine is already used in the manufacture of synthetic polymers like phenolic varnishes and nitrocellulose lacquers. atamanchemicals.com Future research is anticipated to explore its role as a functional monomer or modifying agent in the creation of novel polymers with tailored properties. Its ability to act as a radical scavenger could be harnessed to control polymerization kinetics or to create materials with enhanced stability against degradation.